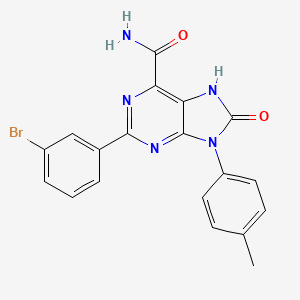
(3,6-Dimethylpyridin-2-YL)methanamine
Descripción general
Descripción
“(3,6-Dimethylpyridin-2-YL)methanamine” is a chemical compound with the CAS Number: 863548-40-7 . It has a molecular weight of 136.2 and its IUPAC name is (3,6-dimethyl-2-pyridinyl)methanamine .
Molecular Structure Analysis
The InChI code for “(3,6-Dimethylpyridin-2-YL)methanamine” is 1S/C8H12N2/c1-6-3-4-7(2)10-8(6)5-9/h3-4H,5,9H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
“(3,6-Dimethylpyridin-2-YL)methanamine” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Chemical Inhibitors in Drug Metabolism
Chemical inhibitors, including compounds with pyridinyl structures, play a crucial role in studying drug metabolism by inhibiting specific Cytochrome P450 (CYP) isoforms. This is essential for predicting drug-drug interactions and understanding the metabolic pathways of various drugs. For instance, chemical inhibitors can help decipher the involvement of specific CYP isoforms in the metabolism of co-administered drugs, aiding in the prediction of potential interactions and enhancing drug safety profiles (Khojasteh et al., 2011).
Tryptamines and Their Derivatives
Tryptamines, including derivatives structurally related to (3,6-Dimethylpyridin-2-yl)methanamine, are studied for their pharmacology and toxicity. These compounds, which include substances like serotonin and melatonin, have significant implications in neuroscience and pharmacology research. The study of tryptamines contributes to understanding their effects, mechanisms of action, and potential therapeutic applications, providing valuable insights into treating various mental health conditions (Tittarelli et al., 2014).
Metformin and Its Derivatives
Metformin, a synthetic dimethyl biguanide, demonstrates the application of dimethyl compounds in medical research beyond their traditional use. This compound has been explored for its pleiotropic actions, which include antiproliferative, antifibrotic, and antioxidant effects, in addition to its primary use in managing type 2 diabetes. Such research highlights the potential of dimethyl compounds in developing treatments for a wide range of conditions, including autoimmune diseases (Ursini et al., 2018).
Environmental and Bioresource Technology
Compounds similar in structure and function to (3,6-Dimethylpyridin-2-yl)methanamine are studied for their role in environmental and bioresource technology. For example, biological hydrogen methanation research involves converting energy from electricity to natural gas, demonstrating the potential of chemical compounds in renewable energy technologies (Lecker et al., 2017).
Safety and Hazards
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other pyridine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Similar compounds have been found to inhibit the electron transport chain in mitochondria , which could potentially lead to a decrease in ATP production and an increase in reactive oxygen species.
Pharmacokinetics
Its small molecular weight (1362 g/mol) and polar nature suggest that it may be well-absorbed and distributed throughout the body .
Result of Action
Inhibition of the mitochondrial electron transport chain, as seen with similar compounds , could potentially lead to cellular energy depletion and oxidative stress.
Propiedades
IUPAC Name |
(3,6-dimethylpyridin-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6-3-4-7(2)10-8(6)5-9/h3-4H,5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQLVYCNSLQITM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,6-Dimethylpyridin-2-YL)methanamine | |
CAS RN |
863548-40-7 | |
| Record name | (3,6-dimethylpyridin-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B3290157.png)
![Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B3290164.png)

![2-Phenethyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B3290171.png)


![5-[(4-fluorophenyl)methyl]-2(1H)-pyridinone](/img/structure/B3290187.png)



![2,4,5-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B3290219.png)
![4-ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B3290225.png)

![4-butyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B3290250.png)